3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone 3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18408719
InChI: InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2
SMILES:
Molecular Formula: C15H21NOS
Molecular Weight: 263.4 g/mol

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone

CAS No.:

Cat. No.: VC18408719

Molecular Formula: C15H21NOS

Molecular Weight: 263.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone -

Specification

Molecular Formula C15H21NOS
Molecular Weight 263.4 g/mol
IUPAC Name 3-(3-azabicyclo[3.2.2]nonan-3-yl)-1-thiophen-2-ylpropan-1-one
Standard InChI InChI=1S/C15H21NOS/c17-14(15-2-1-9-18-15)7-8-16-10-12-3-4-13(11-16)6-5-12/h1-2,9,12-13H,3-8,10-11H2
Standard InChI Key MDTUYJDHQSNGOY-UHFFFAOYSA-N
Canonical SMILES C1CC2CCC1CN(C2)CCC(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 3-azabicyclo[3.2.2]nonane system—a bridged bicyclic structure with a nitrogen atom at position 3. This framework is fused to a propanone chain terminating in a 2-thienyl group, a five-membered aromatic ring containing sulfur . The bicyclic system imposes significant steric constraints, influencing both reactivity and conformational stability.

Key Structural Features:

  • Azabicyclo[3.2.2]nonane: A nine-membered bicyclic ring system with bridgehead nitrogen.

  • Carbonyl Group: The ketone at position 1 of the propanone chain serves as an electrophilic site for reactions.

  • Thienyl Substituent: The sulfur-containing heteroaromatic ring contributes to lipophilicity and potential π-π interactions in biological systems .

Molecular Weight and Formula

The molecular formula C15H21NOS\text{C}_{15}\text{H}_{21}\text{NOS} corresponds to a molecular weight of 263.4 g/mol, as validated by PubChem . Discrepancies in reported weights (e.g., 299.859 g/mol) likely arise from isotopic variations or computational differences.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H21NOS\text{C}_{15}\text{H}_{21}\text{NOS}
Molecular Weight263.4 g/mol
CAS Number16228-67-4
SynonymsNSC95570, MLS002701945

Synthesis and Preparation

Synthetic Routes

The synthesis involves a multi-step sequence starting with 3-azabicyclo[3.2.2]nonane. A common approach couples this intermediate with a thienyl-substituted propanone precursor under controlled conditions. Key steps include:

  • Alkylation: Reaction of 3-azabicyclo[3.2.2]nonane with a thienyl-containing alkylating agent.

  • Ketone Formation: Oxidation or condensation to introduce the carbonyl group.

  • Purification: Chromatography or recrystallization to isolate the product.

Challenges and Optimization

Sigma-Aldrich’s discontinuation of a related azabicyclo compound (PH004223) highlights synthetic hurdles, such as low yields or instability . For 3-(3-azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone, optimizing reaction parameters—temperature, solvent polarity, and catalyst selection—is critical to mitigate side reactions.

Chemical Reactivity and Derivative Formation

Nucleophilic Additions

The ketone group undergoes nucleophilic attack, enabling the formation of secondary alcohols, imines, and hydrazones. For example:
R2C=O+NH2RR2C(NHR’)OH\text{R}_2\text{C=O} + \text{NH}_2\text{R}' \rightarrow \text{R}_2\text{C(NHR')OH}
Such reactions expand the compound’s utility in medicinal chemistry for derivatization.

Oxidation and Reduction

  • Oxidation: Strong oxidizing agents convert the ketone to a carboxylic acid, though this may destabilize the bicyclic framework.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to a secondary alcohol, a step used in synthesizing analogs .

Research Gaps and Future Directions

Pharmacokinetic Profiling

No data exists on absorption, distribution, metabolism, or excretion (ADME). Future studies should assess:

  • Bioavailability: Impact of the bicyclic system on oral absorption.

  • Metabolic Stability: Susceptibility to hepatic cytochrome P450 enzymes.

Toxicity Studies

Initial reports lack toxicity profiles. Acute and chronic studies in model organisms are needed to evaluate safety margins.

Clinical Translation

While patent literature emphasizes therapeutic potential , no clinical trials have been reported. Collaborations with pharmaceutical entities could accelerate development.

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